molecular formula C2H5BrO B8688067 1-Bromoethanol CAS No. 162854-32-2

1-Bromoethanol

Cat. No. B8688067
M. Wt: 124.96 g/mol
InChI Key: ZLGXEEAGBLFFTB-UHFFFAOYSA-N
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Patent
US08895313B2

Procedure details

To a stirred solution of bromoethanol (9.912 g, 79.32 mmol) in dry DCM (25 ml) was added in one portion tert-butyldimethylsilyl chloride (13.212 g, 85.03 mmol) and the reaction mixture stirred at room temperature. A solution of triethylamine (8.865 g, 12.3 ml, 87.61 mmol) in dry DCM (40 ml) was then added dropwise over 1 h and 20 min. The reaction mixture was stirred at room temperature for 3 d, then water (30 ml) was added. The organic phase was separated and the aqueous phase was extracted with DCM (2×20 ml). The combined organic extracts were washed with brine (30 ml), dried (Na2SO4), and the solvent removed under reduced pressure to give a pale yellow oil. Distillation under reduced pressure gave the title compound (10.54 g, 55%) as a colourless oil.
Quantity
9.912 g
Type
reactant
Reaction Step One
Quantity
13.212 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[Br:1][CH:2](O)[CH3:3].[Si:5](Cl)([C:8]([CH3:11])([CH3:10])[CH3:9])([CH3:7])[CH3:6].C(N(CC)CC)C.[OH2:20]>C(Cl)Cl>[Br:1][CH2:2][CH2:3][O:20][Si:5]([C:8]([CH3:11])([CH3:10])[CH3:9])([CH3:7])[CH3:6]

Inputs

Step One
Name
Quantity
9.912 g
Type
reactant
Smiles
BrC(C)O
Name
Quantity
13.212 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
12.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 3 d
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with DCM (2×20 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil
DISTILLATION
Type
DISTILLATION
Details
Distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCCO[Si](C)(C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.54 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.